molecular formula C18H16F3N5OS B2498125 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 915188-11-3

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2498125
CAS RN: 915188-11-3
M. Wt: 407.42
InChI Key: HCNROSMHSWFHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related 1,2,4-triazole derivatives involves condensation reactions, usually starting from thiol or thione precursors combined with various chloroacetamides in the presence of anhydrous potassium carbonate. The structures of these synthesized compounds are typically confirmed by NMR, mass spectra, IR spectra, and elemental analysis (Mahyavanshi, Parmar, & Mahato, 2011). These methods provide a clear path for the synthesis of complex acetamide derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial orientation. Studies have shown that 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides possess a folded conformation around the methylene C atom of the thioacetamide bridge, indicating a complex three-dimensional structure (Subasri et al., 2016).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in various chemical reactions, highlighting their reactivity and potential as pharmacological agents. Their reactions include cyclization, where compounds transform under specific conditions into other heterocyclic systems, demonstrating the versatility of triazole derivatives in chemical synthesis (Maliszewska-Guz et al., 2005).

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole, such as "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide," exhibit potential antimicrobial properties. For instance, the synthesis and evaluation of new thiazolidin-4-one derivatives, including compounds similar to the one , have demonstrated significant in vitro antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). This suggests its potential application in developing new antimicrobial agents.

Antiviral and Virucidal Activities

Derivatives of "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide" have also been investigated for their antiviral properties. A study focusing on the synthesis and in vitro assessment of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showed promising results against human adenovirus type 5 and ECHO-9 virus, indicating potential applications in antiviral therapy (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Synthesis and Structural Insights

The chemical structure and synthesis processes of related compounds offer valuable insights into the potential applications of "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide." Studies on the synthesis, structural elucidation, and antimicrobial screening of derivatives provide a foundation for understanding the compound's reactivity and functional properties, which can be leveraged in various scientific applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Potential in Drug Discovery

The exploration of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to "2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide," showcases the compound's potential in drug discovery, particularly in the development of new antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-11-5-4-6-12(9-11)16-24-25-17(26(16)22)28-10-15(27)23-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNROSMHSWFHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.